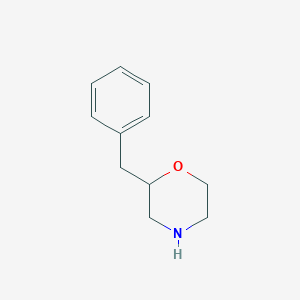

2-Benzylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927378 | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131887-48-4, 87955-28-0 | |

| Record name | 2-Benzylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Benzylmorpholine physicochemical properties

An In-depth Technical Guide to 2-Benzylmorpholine: Physicochemical Properties, Synthesis, and Applications

Introduction

2-Benzylmorpholine is a chiral heterocyclic compound featuring a morpholine ring substituted at the 2-position with a benzyl group. As a structural isomer of the well-known stimulant phenmetrazine, it has garnered interest in medicinal chemistry and drug development.[1] Unlike its isomer, 2-benzylmorpholine has been investigated as a non-stimulant appetite suppressant, with its pharmacological activity primarily residing in one of its enantiomers.[1] Its utility extends beyond direct therapeutic applications, serving as a valuable chiral building block and intermediate in the synthesis of more complex, biologically active molecules, particularly those targeting the central nervous system.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, pharmacological profile, and safety considerations of 2-Benzylmorpholine, tailored for researchers and professionals in drug development and organic synthesis.

Core Physicochemical Properties

The fundamental properties of 2-Benzylmorpholine are summarized below, providing essential data for experimental design, analytical method development, and computational modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO | [4] |

| Molecular Weight | 177.24 - 177.25 g/mol | |

| CAS Number | 87955-28-0 (unspecified stereochemistry); 131887-48-4 (racemate) | [4] |

| Appearance | Solid; Light yellow oil (for (R)-enantiomer) | [5] |

| SMILES | C1COC(CN1)CC2=CC=CC=C2 | |

| InChI | 1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |

| InChIKey | YZFCMGWCEXUGFX-UHFFFAOYSA-N | |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 2 | [6] |

Synthesis and Chemical Reactivity

The synthesis of 2-Benzylmorpholine can be achieved through various routes, often focusing on the construction of the morpholine ring and the introduction of the benzyl group. The chirality at the C2 position is a key consideration, often requiring chiral synthesis or resolution of the racemic mixture.

Synthetic Strategies

Several strategies have been reported for the synthesis of the 2-benzylmorpholine scaffold:

-

From Allylbenzene : An early synthesis reported the construction of 2-benzylmorpholine starting from allylbenzene, followed by a resolution step to separate the enantiomers.[1]

-

From N-Benzylethanolamine : A practical synthesis involves the reaction of commercially available N-benzylethanolamine with 2-chloroacrylonitrile, followed by ring closure to form a cyanomorpholine intermediate. Subsequent hydrolysis yields the corresponding carboxylic acid, which can be further processed.[2]

-

General Morpholine Synthesis : The core morpholine ring is commonly synthesized from vicinal amino alcohols or their derivatives, representing a fundamental approach in heterocyclic chemistry.[7]

The following diagram illustrates a generalized workflow for synthesizing a substituted morpholine, highlighting key stages from starting materials to the final product.

Caption: Generalized synthetic workflow for 2-substituted morpholines.

Experimental Protocol: Synthesis of a 2-Benzylmorpholine Derivative

The following protocol describes the synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride, illustrating the use of a morpholine precursor in further synthetic steps.[8] This demonstrates the reactivity of the morpholine scaffold for building more complex molecules.

Objective: To synthesize 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride.

Materials:

-

2-chloromethyl-4-benzylmorpholine (58 g)

-

N-benzyl-N-methylamine (62.3 g)

-

Sodium iodide (38.6 g)

-

Dimethylformamide (DMF, 220 ml)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

37% Hydrochloric acid-ethanol solution

Procedure:

-

Combine 2-chloromethyl-4-benzylmorpholine, N-benzyl-N-methylamine, and sodium iodide in dimethylformamide.

-

Reflux the mixture with stirring at 140°C for 6 hours.

-

After the reaction is complete, distill off the dimethylformamide under reduced pressure.

-

Add water to the residue and perform an extraction with ethyl acetate.

-

Wash the organic layer with water and dry it over anhydrous magnesium sulfate.

-

Distill off the solvent under reduced pressure.

-

Treat the resulting residue with a 37% hydrochloric acid-ethanol solution to precipitate the dihydrochloride salt as white crystals.

Pharmacology and Biological Activity

The primary pharmacological interest in 2-Benzylmorpholine stems from its activity as an appetite suppressant.[1] It is a chiral compound, and its biological effects are stereospecific.

-

Appetite Suppression : Oral administration of racemic 2-benzylmorpholine to dogs demonstrated appetite suppression with an ED₅₀ of 3.0 and 5.5 mg/kg at 1 and 2 hours, respectively.[1]

-

Non-Stimulant Profile : Unlike its isomer phenmetrazine, 2-benzylmorpholine did not exhibit stimulant activity in dogs, even at high oral doses (200 mg/kg).[1]

-

Enantioselectivity : The appetite suppressant activity resides specifically in the (+)-enantiomer.[1]

-

Tolerance : A decline in the appetite-suppressant effect was noted during 20 days of chronic oral dosing, suggesting the development of tolerance.[1]

-

Pharmacokinetic Effects : It has also been described as a pharmacokinetic suppressant in chronic oral studies.

The stereospecific nature of its activity underscores the importance of chiral separation or asymmetric synthesis in its development for therapeutic use.

Caption: Stereospecific activity of 2-Benzylmorpholine enantiomers.

Safety and Handling

Based on available GHS classifications, 2-Benzylmorpholine is considered hazardous. Appropriate safety precautions must be taken during handling and storage.

-

GHS Pictogram : GHS07 (Exclamation Mark).

-

Signal Word : Warning.

-

Hazard Statements :

Storage and Handling Recommendations :

-

Storage : Store in a refrigerated environment (2-8°C).[3][5]

-

Handling : Keep dry and protected from light.[3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact. Handle in a well-ventilated area or fume hood to prevent respiratory irritation.

Conclusion

2-Benzylmorpholine is a multifaceted chemical entity with significant relevance in medicinal chemistry. Its core value lies in its demonstrated, non-stimulant appetite-suppressant properties, which are specific to its (+)-enantiomer. Furthermore, its structure serves as a foundational scaffold for the synthesis of other novel compounds. A thorough understanding of its physicochemical properties, synthetic pathways, and safety profile is crucial for any researcher or drug development professional working with this compound or its derivatives. The stereospecificity of its biological action highlights the critical role of chiral chemistry in modern pharmacology.

References

- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.

- 2-Benzylmorpholine | 87955-28-0. Biosynth.

- 2-Benzylmorpholine | C11H15NO | CID 125510. PubChem, NIH.

- Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride.

- Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine. PrepChem.com.

- 2-Benzylmorpholine AldrichCPR. Sigma-Aldrich.

- Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, Oxford Academic.

- 2-Benzylmorpholine AldrichCPR. Sigma-Aldrich.

- 2-Benzylmorpholine (131887-48-4)

- Morpholines. Synthesis and Biological Activity.

- 2-Benzylmorpholine. MySkinRecipes.

- 2-Benzylmorpholine AldrichCPR. Sigma-Aldrich.

- (R)-2-benzylmorpholine CAS NO.131887-51-9.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Benzylmorpholine [myskinrecipes.com]

- 4. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-benzylmorpholine, CasNo.131887-51-9 Hangzhou molcore Biopharmatech Co., Ltd China (Mainland) [molcore.lookchem.com]

- 6. 2-Benzylmorpholine (131887-48-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Spectral Data Analysis of 2-Benzylmorpholine

Introduction

For researchers and professionals in drug development, a thorough understanding of a molecule's structure is paramount. 2-Benzylmorpholine, a substituted morpholine, represents a scaffold of interest due to the prevalence of the morpholine motif in medicinal chemistry, valued for its favorable pharmacokinetic properties. This guide provides an in-depth technical analysis of the spectral data of 2-benzylmorpholine, offering insights into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Our approach is grounded in the principles of spectroscopic analysis, drawing upon data from analogous structures to provide a comprehensive and predictive guide for researchers working with this and similar compounds.

The structural elucidation of 2-benzylmorpholine, while seemingly straightforward, requires a nuanced understanding of how the interplay between the aliphatic morpholine ring and the aromatic benzyl substituent influences the spectral output. This guide will not only present the expected data but also explain the underlying chemical principles that give rise to the observed and predicted spectral features.

Molecular Structure of 2-Benzylmorpholine

To understand the spectral data, we must first visualize the molecule itself. 2-Benzylmorpholine consists of a morpholine ring substituted at the 2-position with a benzyl group.

Caption: Molecular structure of 2-benzylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecular structure.[1]

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the 2-benzylmorpholine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

-

¹H NMR Acquisition :

-

Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon and to enhance the signal through the Nuclear Overhauser Effect (NOE).

-

A greater number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

The raw data (Free Induction Decay - FID) is subjected to Fourier transformation.

-

Phase and baseline corrections are applied to obtain the final, interpretable spectrum.

-

Caption: General workflow for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-benzylmorpholine is predicted to be complex due to the diastereotopic nature of the protons on the morpholine ring and the benzyl group, arising from the chiral center at C2. The morpholine ring typically adopts a chair conformation.[1]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons on the phenyl ring. |

| Morpholine H-2 | 3.90 - 4.10 | Multiplet | 1H | Methine proton at the chiral center, deshielded by both the adjacent oxygen and the benzyl group. |

| Morpholine H-6eq, H-6ax | 3.60 - 3.80 | Multiplet | 2H | Methylene protons adjacent to the oxygen atom.[1] |

| Morpholine H-3eq, H-3ax | 2.90 - 3.20 | Multiplet | 2H | Methylene protons adjacent to the nitrogen atom. |

| Morpholine H-5eq, H-5ax | 2.60 - 2.80 | Multiplet | 2H | Methylene protons adjacent to the nitrogen atom, generally upfield compared to H-3.[1] |

| Benzylic CH₂ | 2.70 - 3.00 | Multiplet (AB quartet) | 2H | Diastereotopic methylene protons adjacent to the aromatic ring and the chiral center. |

| N-H | 1.50 - 2.50 | Broad Singlet | 1H | Chemical shift is variable and depends on solvent and concentration.[1] |

Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the specific conformation.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| Aromatic C (quaternary) | 138 - 140 | The carbon of the phenyl ring attached to the benzylic methylene group. |

| Aromatic CH | 126 - 130 | Aromatic carbons of the phenyl ring. Typically three signals are expected due to symmetry. |

| Morpholine C-2 | 78 - 82 | Methine carbon adjacent to the oxygen and bearing the benzyl group. Deshielded by oxygen. |

| Morpholine C-6 | 66 - 68 | Methylene carbon adjacent to the oxygen atom.[2] |

| Morpholine C-3 | 50 - 54 | Methylene carbon adjacent to the nitrogen atom. |

| Morpholine C-5 | 45 - 48 | Methylene carbon adjacent to the nitrogen atom.[1] |

| Benzylic CH₂ | 40 - 44 | The benzylic methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation :

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

-

Acquisition :

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample holder or pure KBr is recorded first and automatically subtracted from the sample spectrum.

-

IR Spectral Analysis

The IR spectrum of 2-benzylmorpholine will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3350 - 3310 | N-H stretch | Weak to Medium | Secondary Amine[3] |

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H[4] |

| 3000 - 2850 | C-H stretch | Medium to Strong | Aliphatic C-H (morpholine and benzyl CH₂)[4] |

| 1600 & 1450-1500 | C=C stretch | Medium | Aromatic Ring[4] |

| 1250 - 1020 | C-N stretch | Medium to Weak | Aliphatic Amine[3] |

| 1150 - 1050 | C-O-C stretch | Strong | Ether[4] |

| 900 - 675 | C-H out-of-plane bend | Strong | Aromatic Ring Substitution Pattern[4] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, and for obtaining structural information through the analysis of fragmentation patterns.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like morpholine derivatives.

-

Sample Preparation :

-

The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

For complex matrices, a derivatization step, such as reaction with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine, may be employed to improve chromatographic properties, though this is not necessary for the pure compound.[5]

-

-

GC Separation :

-

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

-

A typical column would be a non-polar or medium-polarity capillary column.

-

-

MS Detection :

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

Electron Impact (EI) ionization is a common method, where high-energy electrons bombard the molecules, causing ionization and fragmentation.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Mass Spectral Analysis

The molecular formula of 2-benzylmorpholine is C₁₁H₁₅NO, with a molecular weight of approximately 177.24 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 177, and a series of fragment ions.

Predicted Major Fragments:

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 177 | [C₁₁H₁₅NO]⁺ | M⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ | Loss of the morpholine ring fragment |

| 86 | [C₄H₈NO]⁺ | Loss of the benzyl radical |

| 56 | [C₃H₆N]⁺ | α-cleavage of the morpholine ring |

The fragmentation is likely to be initiated by cleavage of the bond between the benzyl group and the morpholine ring, as this is a relatively weak bond and can lead to the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z = 91. Another major fragmentation pathway would be the loss of the benzyl radical to give the morpholinyl cation fragment at m/z = 86.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Benzylmorpholine

Abstract

The morpholine heterocycle is a cornerstone scaffold in modern medicinal chemistry, prized for its favorable physicochemical properties and synthetic versatility. 2-Substituted morpholines, such as 2-benzylmorpholine, serve as critical chiral building blocks in the synthesis of complex bioactive molecules.[1][2][3] A precise and unambiguous structural characterization is paramount for advancing drug discovery programs, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 2-benzylmorpholine, grounded in fundamental principles and supported by spectroscopic data from related analogues. We will explore the influence of stereochemistry and substituent effects on chemical shifts and provide a robust experimental framework for acquiring high-fidelity NMR data.

Foundational NMR Characteristics of the Morpholine Ring

To understand the spectrum of 2-benzylmorpholine, we must first appreciate the NMR signature of the parent morpholine ring. In solution, morpholine predominantly adopts a chair conformation.[4][5] This conformational preference, combined with the influence of the endocyclic oxygen and nitrogen atoms, establishes a predictable electronic environment and a distinct NMR pattern.

-

¹H NMR Signature : The unsubstituted morpholine ring displays two main sets of signals corresponding to the methylene protons.

-

H-2/H-6 Protons : These protons are adjacent to the highly electronegative oxygen atom, which deshields them, causing them to resonate at a lower field, typically around δ 3.6-3.8 ppm .[4][6][7]

-

H-3/H-5 Protons : The protons adjacent to the nitrogen are less deshielded and thus resonate at a higher field, generally in the range of δ 2.8-3.1 ppm .[4][6][7]

-

N-H Proton : The signal for the amine proton is often broad and its chemical shift is highly variable (δ 0.5-5 ppm), depending significantly on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena.[8][9][10][11]

-

-

¹³C NMR Signature : The symmetry of the parent morpholine ring results in only two signals in a proton-decoupled spectrum.

The introduction of a substituent, as in 2-benzylmorpholine, breaks this symmetry and introduces stereochemical complexity, leading to a more nuanced and information-rich spectrum.

Detailed Spectral Analysis of 2-Benzylmorpholine

The presence of a benzyl group at the C-2 position introduces a chiral center, which has profound consequences for the NMR spectrum. Protons on a methylene group adjacent to a stereocenter become chemically non-equivalent, or "diastereotopic," and will exhibit different chemical shifts and couple to each other.

Caption: Structure and numbering scheme for 2-Benzylmorpholine.

¹H NMR Spectral Assignments

The ¹H NMR spectrum of 2-benzylmorpholine is expected to be complex. Each morpholine methylene group will present as a pair of diastereotopic protons, resulting in distinct signals and complex splitting patterns.

-

Aromatic Protons (H-9 to H-13) : These five protons will appear as a complex multiplet in the characteristic aromatic region of δ 7.20 - 7.40 ppm .

-

Morpholine Methine Proton (H-2) : This proton is deshielded by the adjacent oxygen (O4) and the benzyl substituent. It will appear as a multiplet, likely a triplet of doublets or a more complex pattern, due to coupling with the benzylic protons (H-7) and the C3 protons. Its chemical shift is anticipated around δ 3.9 - 4.2 ppm .

-

Morpholine Protons α to Oxygen (H-6a, H-6e) : These diastereotopic protons are deshielded by the oxygen atom. They will appear as two separate multiplets, likely a doublet of triplets and a doublet of doublets, in the region of δ 3.6 - 3.9 ppm .

-

Morpholine Protons α to Nitrogen (H-3a, H-3e, H-5a, H-5e) : The four protons on C3 and C5 are diastereotopic and will give rise to a complex series of overlapping multiplets in the higher-field region of the spectrum, approximately δ 2.6 - 3.1 ppm . The signals for H-3 will be further complicated by coupling to the methine proton H-2.

-

Benzylic Protons (H-7a, H-7b) : These protons are diastereotopic due to the adjacent C2 stereocenter. They will appear as two distinct signals, most likely a pair of doublets of doublets (an ABX system with H-2), in the range of δ 2.8 - 3.2 ppm .

-

Amine Proton (N1-H) : A broad singlet, variable position (δ 1.0 - 3.0 ppm in CDCl₃), which may exchange with D₂O. Its chemical shift is sensitive to solvent polarity and hydrogen bonding.[9][10][12]

¹³C NMR Spectral Assignments

The C-2 substitution renders all six carbons of the morpholine ring chemically distinct.

-

Aromatic Carbons (C-8 to C-13) : Typically, four signals are expected due to symmetry in the phenyl ring (C9/C13 and C10/C12 being equivalent). The quaternary ipso-carbon (C8) will be a weak signal around δ 138 ppm , with the other aromatic carbons appearing between δ 126 - 130 ppm .

-

Morpholine Methine Carbon (C-2) : This carbon, bonded to both oxygen and the benzyl group, will be significantly deshielded, with an expected chemical shift around δ 75 - 78 ppm .

-

Morpholine Carbon α to Oxygen (C-6) : Similar to unsubstituted morpholine but no longer equivalent to C-2, this carbon is expected around δ 67 - 69 ppm .

-

Morpholine Carbons α to Nitrogen (C-3, C-5) : These two methylene carbons will have distinct chemical shifts, anticipated in the range of δ 46 - 52 ppm .

-

Benzylic Carbon (C-7) : The benzylic CH₂ carbon signal is expected to appear around δ 40 - 43 ppm .

Summary of Predicted Chemical Shifts

The following table summarizes the anticipated chemical shift ranges for 2-benzylmorpholine. These values are estimates based on established principles of NMR spectroscopy and data from related substituted morpholines.[4][5][6][13] Experimental conditions such as solvent and temperature can cause variations.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Shift |

| Phenyl-H (H9-H13) | 7.20 - 7.40 (m) | 126.0 - 130.0 | Standard aromatic region. |

| Phenyl-C (ipso, C8) | - | ~138.0 | Quaternary aromatic carbon attached to the benzyl group. |

| Benzylic-CH₂ (H7) | 2.80 - 3.20 (2x dd) | 40.0 - 43.0 | Diastereotopic protons adjacent to the chiral center C2. |

| Methine-H (H2) | 3.90 - 4.20 (m) | 75.0 - 78.0 | Deshielded by adjacent oxygen and benzyl substituent. |

| Morpholine-CH₂ (H6) | 3.60 - 3.90 (m) | 67.0 - 69.0 | Diastereotopic protons deshielded by adjacent oxygen.[4][7] |

| Morpholine-CH₂ (H3) | 2.60 - 3.10 (m) | 48.0 - 52.0 | Diastereotopic protons adjacent to nitrogen and the chiral center. |

| Morpholine-CH₂ (H5) | 2.60 - 3.10 (m) | 46.0 - 50.0 | Diastereotopic protons adjacent to nitrogen.[4][6] |

| Amine-H (N1-H) | 1.0 - 3.0 (br s) | - | Highly variable due to solvent effects and exchange.[9][11] |

Experimental Protocols for NMR Data Acquisition

Obtaining high-quality, reproducible NMR spectra is contingent upon a standardized and carefully executed experimental protocol.[14]

Sample Preparation

-

Massing : Accurately weigh 5-10 mg of purified 2-benzylmorpholine.

-

Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean vial. The choice of solvent can influence chemical shifts, particularly for labile protons like N-H.[8][9][12]

-

Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard : If quantitative analysis is required, a known amount of an internal standard (e.g., TMS, TMSP) can be added, though for routine characterization, referencing to the residual solvent peak is common.

NMR Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 400-600 MHz). Instrument-specific optimization is recommended.

Protocol 1: ¹H NMR Spectroscopy

-

Pulse Program : zg30 (or equivalent standard 30° pulse sequence).

-

Spectral Width (SW) : 16 ppm (centered around 6 ppm).

-

Acquisition Time (AQ) : 2-4 seconds.

-

Relaxation Delay (D1) : 2-5 seconds (a longer delay ensures full relaxation for quantitative integrity).

-

Number of Scans (NS) : 8-16 scans, increasing as needed for dilute samples.

Protocol 2: ¹³C{¹H} NMR Spectroscopy

-

Pulse Program : zgpg30 (or equivalent proton-decoupled pulse program with a 30° pulse).

-

Spectral Width (SW) : 220-240 ppm (centered around 100 ppm).

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds.

-

Number of Scans (NS) : 1024 or higher, as ¹³C has low natural abundance and sensitivity.

Protocol 3: 2D NMR for Unambiguous Assignments For a molecule with this level of complexity, 2D NMR is essential for confident assignment.[15][16][17]

-

COSY (¹H-¹H Correlation Spectroscopy) : Identifies protons that are spin-coupled, revealing the connectivity network within the morpholine and benzyl fragments.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon to which it is directly attached, definitively linking the ¹H and ¹³C assignments.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting fragments (e.g., linking the benzylic protons to the aromatic carbons and C2) and assigning quaternary carbons.

Data Processing

-

Fourier Transform : The raw Free Induction Decay (FID) is converted into the frequency-domain spectrum.

-

Phasing : The spectrum is phase-corrected to ensure all peaks are in pure absorption mode.

-

Baseline Correction : A polynomial function is applied to correct any distortions in the spectral baseline.

-

Referencing : The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

Workflow and Logic Visualization

The process of structure elucidation is a logical, iterative workflow where information from multiple experiments is synthesized to build a complete picture of the molecule.

Caption: A logical workflow for the elucidation of 2-benzylmorpholine using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of 2-benzylmorpholine provide a rich dataset that, when systematically analyzed, allows for its complete and unambiguous structural characterization. The introduction of the C-2 benzyl group breaks the inherent symmetry of the morpholine ring, inducing diastereotopicity in the neighboring methylene protons and resulting in a complex but highly informative spectrum. By combining standard 1D NMR experiments with powerful 2D correlation techniques such as COSY, HSQC, and HMBC, researchers can confidently assign every proton and carbon signal, verifying the molecular architecture and stereochemistry. The protocols and predictive data presented in this guide offer a solid foundation for scientists and drug development professionals working with this important class of substituted morpholines.

References

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

-

Umemoto, K., & Ouchi, K. (1985). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Japan Petroleum Institute, 28(5), 375-380. Retrieved from [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Retrieved from [Link]

-

Li, Z., et al. (2023). Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety... [Image]. ResearchGate. Retrieved from [Link]

-

Bose, A. K., Manhas, M. S., & Ramer, R. M. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(21), 3465-3469. Retrieved from [Link]

-

Al-Rawi, J. M. A., & Elias, L. H. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Retrieved from [Link]

-

Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689. Retrieved from [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

-

Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Retrieved from [Link]

-

Boros, E., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Perlego. (n.d.). Factors Affecting Chemical Shift. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

-

Zhang, Z., et al. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic Chemistry Frontiers, 4(10), 1937-1941. Retrieved from [Link]

-

SAIF, IIT Bombay. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

-

Sentman, J. C., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

SpectraBase. (n.d.). N-benzyl-2,6-dimethyl-4-morpholinecarboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chemchart. (n.d.). 2-Benzylmorpholine (131887-48-4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Benzylmorpholine. PubChem Compound Database. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates as.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copper Promoted Synthesis of Substituted Quinolines from Benzylic Azides and Alkynes. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Benzylmorpholine. Retrieved from [Link]

Sources

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Benzylmorpholine [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Video: NMR Spectroscopy Of Amines [jove.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Infrared Spectrum of 2-Benzylmorpholine

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Benzylmorpholine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a molecule incorporating a secondary amine, an ether linkage, aliphatic chains, and a monosubstituted aromatic ring, its IR spectrum presents a rich tapestry of vibrational modes. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the characteristic absorption peaks, the underlying molecular vibrations, and a validated experimental protocol for spectral acquisition. Our approach is grounded in first principles of molecular spectroscopy to provide not just data, but a causal understanding of the spectrum.

The Molecular Structure of 2-Benzylmorpholine: A Spectroscopic Overview

2-Benzylmorpholine (C₁₁H₁₅NO) is a derivative of morpholine featuring a benzyl group attached to the carbon atom adjacent to the nitrogen. This unique arrangement of functional groups—a secondary amine, an ether, and a monosubstituted benzene ring—results in a distinct and interpretable infrared "fingerprint." Understanding this spectrum is crucial for structural verification, purity assessment, and monitoring chemical transformations.

The primary functional moieties that contribute to the IR spectrum are:

-

Secondary Amine (N-H): Located within the morpholine ring, providing characteristic stretching and bending vibrations.

-

Aliphatic Ether (C-O-C): Also part of the heterocyclic ring, this group produces a very strong and diagnostically significant stretching absorption.

-

Aliphatic C-H Bonds: Found on the morpholine ring's methylene groups and the benzylic bridge.

-

Monosubstituted Aromatic Ring: The benzyl group, which contributes aromatic C-H and C=C stretching vibrations, as well as highly characteristic out-of-plane bending modes.

Below is a diagram illustrating the key bonds and functional groups within the 2-Benzylmorpholine structure that are responsible for its primary IR absorptions.

Caption: Key functional groups and bonds in 2-Benzylmorpholine.

Analysis of Key Vibrational Regions

The infrared spectrum is conventionally analyzed by dividing it into distinct regions where specific types of molecular vibrations occur.

High Wavenumber Region (4000-2500 cm⁻¹): N-H and C-H Stretching

This region is dominated by the stretching vibrations of hydrogen atoms bonded to carbon and nitrogen.

-

N-H Stretching: As a secondary amine, 2-Benzylmorpholine is expected to exhibit a single, weak-to-medium intensity N-H stretching band.[1][2] For saturated secondary amines, this peak typically appears in the 3350-3310 cm⁻¹ range.[3][4] Its appearance as a single, relatively sharp peak (broader than a C-H stretch but sharper than an O-H stretch) is a key identifier for the secondary amine functionality.[1]

-

Aromatic C-H Stretching: The C-H bonds on the benzene ring vibrate at a higher frequency than their aliphatic counterparts due to the sp² hybridization of the carbon atoms.[5] This results in one or more sharp, weak-to-medium peaks appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7] The presence of absorption in this specific window is a strong indicator of an aromatic or vinylic structure.[8]

-

Aliphatic C-H Stretching: The methylene (CH₂) groups of the morpholine ring and the benzylic CH₂ group give rise to strong, sharp absorption bands just below 3000 cm⁻¹. These peaks, corresponding to symmetric and asymmetric stretching modes, are typically found between 2960 and 2850 cm⁻¹.[5]

Fingerprint Region (2000-650 cm⁻¹): A Wealth of Structural Information

This complex region contains a multitude of bending and stretching vibrations that are highly specific to the molecule's overall structure.

-

Aromatic Overtones (2000-1665 cm⁻¹): A series of weak, often broad, combination and overtone bands appear in this region. The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring.[7] For a monosubstituted ring like that in 2-Benzylmorpholine, a specific pattern can often be discerned, aiding in structural confirmation.

-

Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The conjugated π-system of the benzene ring gives rise to several sharp, medium-intensity absorptions from the stretching of the carbon-carbon double bonds.[9] Typically, two or more distinct peaks are observed, commonly near 1600 cm⁻¹ and 1475-1500 cm⁻¹.[6]

-

Aliphatic C-H Bending (ca. 1465 cm⁻¹): The scissoring vibration of the CH₂ groups in the morpholine and benzylic positions results in a medium-intensity peak around 1465 cm⁻¹.

-

C-O-C Asymmetric Stretching (ca. 1120 cm⁻¹): The most prominent feature of the morpholine ring is the strong, broad absorption from the asymmetric C-O-C stretching vibration of the ether linkage.[10] For saturated aliphatic ethers, this peak is typically found in the 1140-1070 cm⁻¹ range and is often the strongest band in the fingerprint region.[11][12] Its presence is a definitive marker for the ether functionality.

-

C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The out-of-plane bending of the C-H bonds on the aromatic ring produces very strong and diagnostically crucial absorptions. For a monosubstituted benzene ring, two strong bands are expected: one in the range of 770-730 cm⁻¹ and another intense band between 710-690 cm⁻¹.[9][13] These peaks provide powerful evidence for the substitution pattern.

-

N-H Bending (Wag) (ca. 750-700 cm⁻¹): The out-of-plane bending, or "wagging," of the secondary amine N-H bond results in a broad, medium-to-strong absorption that can sometimes overlap with the aromatic C-H OOP bands.[1][4] For secondary amines, this band is typically located between 750 and 700 cm⁻¹.[1]

Tabulated Summary of Expected IR Peaks

The following table summarizes the principal infrared absorption peaks anticipated for 2-Benzylmorpholine, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine | Medium, Sharp |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak, Sharp |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂) | Strong, Sharp |

| 2000 - 1665 | Overtone/Combination Bands | Aromatic Ring | Weak, Broad |

| 1605 - 1585 | C=C Ring Stretch | Aromatic Ring | Medium to Weak, Sharp |

| 1500 - 1450 | C=C Ring Stretch | Aromatic Ring | Medium to Strong, Sharp |

| ~1465 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |

| 1140 - 1070 | C-O-C Asymmetric Stretch | Ether | Strong, Broad |

| 770 - 730 | C-H Out-of-Plane Bend | Monosubstituted Aromatic | Strong |

| 750 - 700 | N-H Bend (Wag) | Secondary Amine | Medium to Strong, Broad |

| 710 - 690 | C-H Out-of-Plane Bend | Monosubstituted Aromatic | Strong |

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible FTIR spectrum of 2-Benzylmorpholine, a validated and self-consistent protocol is essential. The following methodology is recommended for analysis using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Methodology: FTIR-ATR Analysis

-

Instrument Preparation & Background Scan:

-

Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Step 1.2: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify cleanliness by collecting a preliminary spectrum and ensuring no contaminant peaks are present.

-

Step 1.3: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application & Spectrum Acquisition:

-

Step 2.1: Place a small amount of the 2-Benzylmorpholine sample directly onto the center of the ATR crystal. If it is a liquid, one drop is sufficient. If it is a solid, use a spatula to apply a small amount and lower the ATR press to ensure firm contact between the sample and the crystal.

-

Step 2.2: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The instrument software will automatically perform the background subtraction.

-

-

Data Processing & Cleaning:

-

Step 3.1: If necessary, apply an ATR correction algorithm available in the instrument software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.

-

Step 3.2: Label the significant peaks on the processed spectrum, comparing their positions to the expected values in Section 3.

-

Step 3.3: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample, preparing the instrument for the next user.

-

Caption: Workflow for FTIR-ATR spectrum acquisition.

Conclusion

The infrared spectrum of 2-Benzylmorpholine is a powerful tool for its unambiguous identification. The key diagnostic peaks include the secondary amine N-H stretch around 3330 cm⁻¹, a combination of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, the prominent C-O-C ether stretch near 1120 cm⁻¹, and a pair of strong C-H out-of-plane bending bands around 740 and 700 cm⁻¹ that confirm the monosubstituted benzene ring. By understanding the molecular origins of these absorptions, researchers can confidently use FTIR spectroscopy for routine structural verification and quality control in the synthesis and development of 2-Benzylmorpholine and its derivatives.

References

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Health Sciences. (2025). Aromatic C-H stretching: Significance and symbolism. [Link]

-

Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Chemistry Student. (n.d.). Infrared spectra of aromatic rings. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. [Link]

-

All 'bout Chemistry. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]

- 9. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Benzylmorpholine

Introduction

2-Benzylmorpholine is a heterocyclic compound featuring a morpholine core substituted with a benzyl group at the 2-position. Its molecular formula is C₁₁H₁₅NO, and it has a monoisotopic mass of approximately 177.115 Da[1][2]. This structure is a key building block in medicinal chemistry and appears in various pharmacologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for researchers in drug discovery, development, and forensic analysis for unambiguous identification, structural elucidation of metabolites, and quality control.

This guide provides a detailed examination of the fragmentation patterns of 2-benzylmorpholine under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in the fundamental principles of mass spectrometry and supported by data from analogous structures.

Molecular Structure and Ionization Behavior

The fragmentation of a molecule is fundamentally directed by its structure. 2-Benzylmorpholine possesses two key structural features that dictate its fragmentation pathways:

-

The Morpholine Ring: A saturated heterocycle containing both an ether linkage and a secondary amine. The nitrogen atom is a primary site for protonation in ESI and a common site for initial ionization (electron removal) in EI. Cleavage is often initiated alpha to the heteroatoms (nitrogen and oxygen).

-

The Benzyl Group: This group (C₆H₅CH₂–) is attached to the morpholine ring via a C-C bond. This bond is at a benzylic position, making it susceptible to cleavage due to the exceptional stability of the resulting benzyl or tropylium cation[3].

Depending on the ionization technique, 2-benzylmorpholine will produce a different precursor ion for fragmentation analysis:

-

Electron Ionization (EI): Hard ionization creates an odd-electron molecular ion (M⁺•) by ejecting an electron. For 2-benzylmorpholine, this results in a molecular ion at m/z 177 .

-

Electrospray Ionization (ESI): Soft ionization typically results in a protonated molecule, [M+H]⁺, especially in positive ion mode. This even-electron ion for 2-benzylmorpholine appears at m/z 178 .

Part A: Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, the molecular ion is energetically unstable and undergoes extensive fragmentation[4]. The fragmentation of 2-benzylmorpholine is dominated by the stability of the resulting fragments, following established chemical principles.

Primary Fragmentation: Benzylic Cleavage

The most prominent fragmentation pathway for aromatic compounds with alkyl side chains is the cleavage of the bond beta to the aromatic ring (benzylic cleavage)[3]. This process leads to the formation of a highly stable resonance-stabilized cation.

-

The molecular ion, [C₁₁H₁₅NO]⁺• (m/z 177), undergoes cleavage of the C-C bond between the morpholine ring and the benzyl group's methylene bridge.

-

This heterolytic cleavage results in the formation of the C₇H₇⁺ cation and a neutral morpholin-2-yl radical.

-

The initially formed benzyl cation (C₆H₅CH₂⁺) rapidly rearranges into the more stable, aromatic tropylium ion . This ion is responsible for the characteristic and often base peak at m/z 91 .

Secondary Fragmentation: Morpholine Ring Cleavage

Further fragmentation involves the decomposition of the morpholine portion of the molecule.

-

Formation of m/z 86: Loss of the phenylmethyl radical (•CH₂C₆H₅) from the molecular ion can produce an ion corresponding to the protonated morpholine ring structure at m/z 86.

-

Formation of m/z 56/57: Subsequent cleavage of the morpholine ring itself can lead to smaller fragments. Alpha-cleavage next to the nitrogen atom is a common pathway in amines[5]. This can lead to the formation of iminium ions, such as [C₃H₆N]⁺ at m/z 56, through ring opening and subsequent bond scissions.

Proposed EI Fragmentation Scheme

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 2-Benzylmorpholine.

Summary of Key ESI-MS/MS Fragments

| Precursor m/z | Product m/z | Neutral Loss | Proposed Identity | Significance |

| 178 | 91 | 87 Da (C₅H₉NO) | Tropylium Ion | Diagnostic fragment for the benzyl moiety. |

| 178 | 160 | 18 Da (H₂O) | Dehydrated Precursor | Indicates fragmentation involving the morpholine ring. |

Experimental Protocols & Workflow

Protocol 1: GC-EI-MS Analysis

This method is suitable for the analysis of volatile, thermally stable compounds like 2-benzylmorpholine.

-

Sample Preparation: Dissolve 1 mg of 2-benzylmorpholine in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

-

GC Separation:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for less volatile samples or for analysis from complex matrices like plasma.

-

Sample Preparation: Dissolve 1 mg of 2-benzylmorpholine in 10 mL of 50:50 methanol:water. Further dilute to a working concentration of ~1 µg/mL.

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Detection:

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

MS1: Scan for the precursor ion at m/z 178.

-

MS2 (Product Ion Scan): Isolate m/z 178 and apply collision energy (e.g., 15-25 eV) to generate fragment ions. Scan product ions from m/z 50-200.

-

General Analytical Workflow

Caption: A generalized workflow for MS analysis of 2-Benzylmorpholine.

Conclusion

The mass spectrometric fragmentation of 2-benzylmorpholine is highly predictable and follows fundamental principles of ion chemistry. Regardless of the ionization method (EI or ESI), its fragmentation is dominated by the facile cleavage of the benzylic C-C bond, leading to the formation of the stable tropylium ion at m/z 91 . This fragment serves as a powerful diagnostic marker for the presence of the benzyl moiety. Secondary fragments arising from the morpholine ring provide additional structural confirmation. This guide provides researchers with the foundational knowledge to confidently identify 2-benzylmorpholine and related structures in their analytical workflows.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4762, Phenmetrazine. Retrieved from [Link]

-

HighChem LLC (2025). mzCloud: Phenmetrazine. Retrieved from [Link]

- Midboe, K., & Klette, K. (1983). Determination of Phenmetrazine in urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 7(5), 253-255. (Note: URL not available for direct linking, abstract available through PubMed).

-

Casale, J. F., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(9), 1337-1346. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Phendimetrazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Simonotti, L. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols. Organic Mass Spectrometry, 19(3), 114-116. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 125510, 2-Benzylmorpholine. Retrieved from [Link]

-

Mourgues, P., et al. (1993). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Journal of the American Society for Mass Spectrometry, 4(5), 397-405. Retrieved from [Link]

-

eGyanKosh (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite (2025). 2-benzylmorpholine (C11H15NO). Retrieved from [Link]

-

MySkinRecipes (n.d.). 2-Benzylmorpholine. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary (n.d.). Structure Determination of Organic Compounds - Fragmentation Processes. Retrieved from [Link]

-

Simon, E. S., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624-1632. Retrieved from [Link]

-

ResearchGate (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]

-

ResearchGate (n.d.). Electrospray tandem mass spectrometry investigations on morphinans. Retrieved from [Link]

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 421-451. Retrieved from [Link]

-

Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Preparation and Solubility of 2-Benzylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-benzylmorpholine hydrochloride, a compound of interest in pharmaceutical research. It details a robust methodology for the synthesis of the 2-benzylmorpholine free base and its subsequent conversion to the hydrochloride salt, a form often preferred for its improved stability and handling characteristics. The rationale behind key experimental steps is elucidated to provide a deeper understanding of the chemical transformations. Furthermore, this document presents a detailed solubility profile of the hydrochloride salt in various solvents, offering critical data for formulation and development. Characterization techniques and safety protocols are also discussed to ensure the synthesis of a well-defined, pure compound under safe laboratory conditions.

Introduction to 2-Benzylmorpholine and the Significance of Hydrochloride Salts

2-Benzylmorpholine is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the 2-position.[1] Its structural motif makes it a valuable building block in medicinal chemistry and drug discovery. Like many amine-containing active pharmaceutical ingredients (APIs), converting 2-benzylmorpholine to a salt form is a common and critical step in the drug development process.[2]

Why Hydrochloride Salts?

The formation of a hydrochloride salt is a widely adopted strategy to enhance the physicochemical properties of a basic drug molecule.[2] The primary advantages include:

-

Enhanced Solubility: Hydrochloride salts are generally more soluble in aqueous media compared to their free base counterparts. This is crucial for bioavailability and formulation of parenteral dosage forms.[2][3]

-

Improved Stability: Salt forms often exhibit greater chemical and physical stability, leading to a longer shelf-life.[2]

-

Ease of Handling: The crystalline nature of salts simplifies handling, purification, and accurate weighing compared to potentially oily or amorphous free bases.[4]

-

Consistent Crystal Form (Polymorphism): Salt formation can help in obtaining a consistent and stable crystalline form, which is vital for reproducible manufacturing and consistent drug performance.

This guide will focus on the practical aspects of preparing 2-benzylmorpholine hydrochloride, ensuring a high-purity product, and understanding its solubility characteristics.

Synthesis of 2-Benzylmorpholine Free Base

While various synthetic routes to 2-substituted morpholines exist, a common approach involves the reductive amination or cyclization strategies. A representative synthesis is the deprotection of a BOC-protected precursor.

Example Synthetic Transformation: BOC Deprotection

A reliable method for obtaining the 2-benzylmorpholine free base involves the deprotection of tert-butyl 2-benzylmorpholine-4-carboxylate. This precursor can be synthesized through multi-step sequences available in the literature. The deprotection step is a straightforward acid-catalyzed removal of the tert-butyloxycarbonyl (BOC) protecting group.[5]

Causality Behind the Method: The BOC group is an acid-labile protecting group. Strong acids like hydrochloric acid cleave the tert-butyl-oxygen bond, leading to the formation of the unstable tert-butyl cation (which decomposes to isobutylene and a proton) and the desired amine hydrochloride, along with carbon dioxide.

Preparation of 2-Benzylmorpholine Hydrochloride: A Step-by-Step Protocol

This section details the conversion of the 2-benzylmorpholine free base into its hydrochloride salt. The key principle is the acid-base reaction between the secondary amine of the morpholine ring and hydrochloric acid.

Experimental Protocol

-

Dissolution of the Free Base:

-

Dissolve the 2-benzylmorpholine free base (1 equivalent) in a suitable dry organic solvent. Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂) are excellent choices.[5]

-

Rationale: The choice of a non-polar, aprotic solvent is critical. The free base is soluble in these solvents, while the resulting ionic hydrochloride salt is typically insoluble, allowing for its precipitation and easy isolation.[4][6]

-

-

Introduction of Hydrochloric Acid:

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise to the stirred solution of the free base at 0-4°C.[5][7] Typically, 1.1 to 1.2 equivalents of HCl are used.

-

Rationale: Using a solution of anhydrous HCl prevents the introduction of water, which can make the resulting salt hygroscopic and difficult to crystallize as a solid.[4] The slight excess of HCl ensures complete conversion of the amine to its salt. Cooling the reaction mixture helps to control the exothermicity of the acid-base reaction and often promotes better crystal formation.

-

-

Precipitation and Isolation:

-

Upon addition of the HCl solution, the 2-benzylmorpholine hydrochloride will precipitate out of the solution as a white solid.[5]

-

Continue stirring the mixture at a low temperature for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of the cold, dry solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.

-

-

Drying:

-

Dry the resulting white solid under vacuum to remove any residual solvent. The product should be stored in a desiccator to prevent moisture absorption.

-

This self-validating protocol relies on the insolubility of the product in the reaction medium, providing a clear visual endpoint (precipitation) and a straightforward method for purification.

Physicochemical Characterization

To confirm the identity and purity of the synthesized 2-benzylmorpholine hydrochloride, the following analytical techniques are recommended:

-

Melting Point: The hydrochloride salt should exhibit a sharp melting point, which can be compared to literature values. For instance, a related compound, 3-benzylmorpholine hydrochloride, has a reported melting point of 198-200°C.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N-H⁺ stretch of an amine salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The protonation of the nitrogen atom will cause a downfield shift of the protons adjacent to the nitrogen.[9][10]

Solubility Profile

The solubility of 2-benzylmorpholine hydrochloride is a critical parameter for its application in drug development. The general principle is that the ionic salt form will exhibit higher solubility in polar protic solvents (like water and alcohols) compared to the non-polar free base.

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | High | The ionic nature of the salt allows for strong interactions with polar water molecules.[8] |

| Methanol/Ethanol | Polar Protic | Soluble | These alcohols can solvate both the ionic and organic parts of the molecule.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane (DCM) | Non-polar | Sparingly Soluble to Insoluble | The high polarity of the salt makes it less soluble in non-polar organic solvents. |

| Diethyl Ether | Non-polar | Insoluble | Used for precipitation during synthesis due to the insolubility of the salt.[5] |

| Aqueous HCl (dilute) | Aqueous Acidic | Potentially Reduced | The "common ion effect" can decrease the solubility of a hydrochloride salt in a solution already containing chloride ions.[3][11] |

Note: The qualitative solubility data presented is based on general principles of salt solubility.[3][12] Quantitative determination would require experimental measurement.

Factors that can influence solubility include temperature, pH, and the presence of other ions in the solution.[12]

Visualized Workflows and Reactions

The following diagrams illustrate the key processes described in this guide.

Caption: Chemical reaction for the formation of the hydrochloride salt.

Conclusion

The preparation of 2-benzylmorpholine hydrochloride is a fundamental procedure for researchers working with this scaffold. By following a well-defined protocol that emphasizes anhydrous conditions, a high-purity, crystalline salt can be reliably obtained. Understanding the solubility profile of this salt is paramount for its subsequent use in biological assays, formulation studies, and further synthetic modifications. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis, characterization, and application of 2-benzylmorpholine hydrochloride in a professional research setting.

References

-

13 (Source: ACS Publications)

-

14 (Source: PrepChem.com)

-

15 (Source: PrepChem.com)

-

3 (Source: Research Journal of Pharmaceutical Dosage Forms and Technology)

-

6 (Source: Sciencemadness Discussion Board)

-

7 (Source: ResearchGate)

-

11 (Source: PubMed)

-

2 (Source: MDPI)

-

(Source: Biosynth)

-

4 (Source: Sciencemadness Discussion Board)

-

16 (Source: ResearchGate)

-

17 (Source: Google Patents)

-

18 (Source: Taylor & Francis Online)

-

12 (Source: Chemistry LibreTexts)

-

19 (Source: ResearchGate)

-

8 (Source: ChemBK)

-

9 (Source: ResearchGate)

-

1 (Source: PubChem)

-

20 (Source: Sigma-Aldrich)

-

5 (Source: Google Patents)

-

(Source: Pharmaceutical Sciences)

-

(Source: Pharmaceutical Sciences)

-

10 (Source: ChemicalBook)

Sources

- 1. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpdft.com [rjpdft.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. WO2018026371A1 - Dual nav1.2/5ht2a inhibitors for treating cns disorders - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - Converting Amine Sulfate into Amine Hydrochloride ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID(769087-80-1) 1H NMR spectrum [chemicalbook.com]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. prepchem.com [prepchem.com]

- 15. prepchem.com [prepchem.com]

- 16. researchgate.net [researchgate.net]

- 17. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 2-Benzylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Pharmacology of 2-Benzylmorpholine enantiomers

An In-Depth Technical Guide to the Pharmacology of 2-Benzylmorpholine Enantiomers

Abstract

The principle of stereochemistry is a cornerstone of modern pharmacology and drug development, dictating that enantiomers of a chiral molecule can exhibit profoundly different biological activities.[1] 2-Benzylmorpholine, a structural isomer of the well-known stimulant phenmetrazine, represents a compelling case study in stereospecific pharmacology.[2] As a chiral compound, it exists as two non-superimposable mirror images: (R)-2-benzylmorpholine and (S)-2-benzylmorpholine. This technical guide provides a comprehensive analysis of the synthesis, stereochemistry, and distinct pharmacological profiles of these enantiomers. We will delve into their mechanisms of action, present relevant experimental methodologies for their characterization, and discuss the implications for researchers and drug development professionals in the fields of neuroscience and medicinal chemistry.

Introduction: The Significance of Chirality in the Phenylmorpholine Class

The phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds that modulate monoamine neurotransmitter systems.[3] The archetypal member, phenmetrazine, was formerly used as an anorectic and is known for its stimulant properties, which stem from its activity as a norepinephrine-dopamine releasing agent (NDRA).[4][5]

2-Benzylmorpholine, an isomer of phenmetrazine, also demonstrates biological activity, notably as an appetite suppressant.[2] However, the presence of a chiral center at the 2-position of the morpholine ring introduces a critical element of stereoselectivity. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[1][6] These differences can manifest in variations in receptor binding affinity, functional potency, metabolic stability, and toxicity.[1] For 2-benzylmorpholine, the pharmacological activity is not shared equally between its enantiomers; one enantiomer is primarily responsible for the observed therapeutic effect, while the other may be less active or contribute to off-target effects.[2][7] Understanding this stereochemical dichotomy is paramount for rational drug design and development.

Synthesis and Resolution of 2-Benzylmorpholine Enantiomers

The generation of enantiomerically pure samples is a prerequisite for the accurate pharmacological evaluation of a chiral compound. Several strategies exist for obtaining the individual (R)- and (S)-enantiomers of 2-benzylmorpholine.

Racemic Synthesis followed by Chiral Resolution

A common approach involves the synthesis of the racemic mixture, followed by separation of the enantiomers. A reported synthesis of 2-benzylmorpholine starts from allylbenzene.[2] The resolution of the resulting racemic base can then be achieved by fractional crystallization using a chiral acid, such as dibenzoyltartaric acid, to form diastereomeric salts.[8] These salts, possessing different physical properties, can be separated, and the individual enantiomers can then be recovered.

Asymmetric Synthesis

Modern synthetic chemistry offers more direct routes to single enantiomers. Asymmetric hydrogenation of an unsaturated morpholine precursor using a chiral catalyst, such as a bisphosphine-rhodium complex, can yield 2-substituted chiral morpholines with high enantiomeric excess (up to 99% ee).[9] This method provides direct access to a specific desired enantiomer, bypassing the need for a resolution step. Another enantioselective method involves the organocatalytic chlorination of an aldehyde, which serves as a key step in a multi-step synthesis to produce C2-functionalized morpholines with excellent enantioselectivity.[7]

Comparative Pharmacology of (R)- and (S)-2-Benzylmorpholine

The primary pharmacological interest in 2-benzylmorpholine has been its anorectic effects. Crucially, studies have demonstrated that this activity is stereospecific.

The Active Enantiomer: (+)-2-Benzylmorpholine